rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

Food Safety Analytical Chemistry 3-MCPD Esters

3-MCPD ester analysis per EU regulations demands matrix-matched internal standards to correct for ion suppression and avoid systematic overestimation. Free 3-MCPD-d5 introduces a 7-15% positive bias vs. the esterified form during transesterification-based workflows. Non-deuterated analogs fail to compensate for MS matrix effects. • Deuterated diester IS eliminates 7-15% quantitation bias from free 3-MCPD-d5 • Enables GC/LC-MS/MS methods meeting EU regulatory LOQ ≤0.1 mg/kg • ≥98% purity with full characterization for ISO/IEC 17025 or ANDA validation

Molecular Formula C35H67ClO4
Molecular Weight 592.4 g/mol
Cat. No. B563376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 1,2-Bis-palmitoyl-3-chloropropanediol-d5
SynonymsHexadecanoic Acid 1,1’-[1-Chloromethyl)-1,2-ethanediyl-d5] Ester;  3-Chloropropane-1,2-diol-d5 Dipalmiate;  rac 1,2-Di-palmitoyl-3-chloropropanediol-d5;  3-MCPD-1,2-dipalmitoyl Ester-d5
Molecular FormulaC35H67ClO4
Molecular Weight592.4 g/mol
Structural Identifiers
InChIInChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
InChIKeyMQWXVGSHNINWHB-YYRBTATQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5: Stable Isotope-Labeled Internal Standard for 3-MCPD Ester Quantification


rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 (CAS 1185057-55-9) is a deuterated analog of the 3-monochloropropane-1,2-diol (3-MCPD) diester 1,2-bis-palmitoyl-3-chloropropanediol, featuring five deuterium atoms substituted on the chloropropane moiety . With a molecular formula of C35H62D5ClO4 and a molecular weight of 592.39 g/mol, this compound is classified as a stable isotope-labeled analytical standard . It is specifically designed and manufactured for use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods for the accurate quantification of 3-MCPD fatty acid esters in complex food, biological, and industrial matrices .

Workflow Isotope dilution mass spectrometry (IDMS) for 3-MCPD diester quantification
Selection Deuterium-labeled (d5) diester internal standard; matrix-matched to target analytes
Use context Complex food, biological, and industrial matrices requiring accurate ester quantification

Why Non-Deuterated or Free-Form 3-MCPD Standards Cannot Substitute


Generic substitution of this deuterated diester with non-deuterated analogs or free 3-MCPD-d5 compromises analytical accuracy and method validity. Non-deuterated standards cannot correct for matrix-induced ion suppression/enhancement in mass spectrometry, leading to inaccurate quantification . Critically, a direct comparative study demonstrated that using free deuterated 3-MCPD (3-MCPD-d5) as an internal standard for ester analysis resulted in a systematic overestimation of 7–15% compared to using the esterified form, due to differential behavior during alkaline transesterification [1]. Furthermore, deuterated standards for 2-MCPD esters (e.g., 2-MCPD-ester-d5) are structurally distinct and cannot provide accurate correction for 3-MCPD diester analytes due to differences in chromatographic retention and ionization efficiency [2]. The target compound thus provides a unique, matrix-matched, and chemically equivalent internal standard essential for valid, regulatory-grade data.

Non-deuterated analogs

Cannot correct for matrix-induced ion suppression/enhancement in mass spectrometry, compromising quantification accuracy.

Free 3-MCPD-d5

May introduce a systematic positive bias due to differential behavior during alkaline transesterification.

2-MCPD-ester-d5

Structurally distinct with different chromatographic retention and ionization efficiency; may not provide accurate correction for 3-MCPD diesters.

Quantitative Differentiation Against Closest Analytical Alternatives


Elimination of Quantification Bias vs. Free 3-MCPD-d5

Using the free form of deuterated 3-MCPD (3-MCPD-d5) instead of an esterified internal standard like rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 introduces a positive bias. A controlled study evaluating critical factors in indirect 3-MCPD ester analysis compared results using free 3-MCPD-d5 versus an esterified deuterated 3-MCPD standard. The analysis revealed a slight but significant overestimation of 7-15% when the free deuterated 3-MCPD was employed as the internal standard [1]. This difference is attributed to the non-identical behavior of the free and esterified forms during the alkaline transesterification step required to release 3-MCPD from its fatty acid esters [1].

Quant. Bias
Head-to-head
Target: Accurate quantification
Comparator: Free 3-MCPD-d5 → +7–15% overestimation
Supports method accuracy in indirect ester analysis.
Alkaline transesterification context.
Food Safety Analytical Chemistry 3-MCPD Esters

LOQ of 0.1 mg/kg in Edible Oil Matrices by GC-MS/MS

In a validated GC-MS/MS method for the simultaneous determination of 2-MCPD esters, 3-MCPD esters, and glycidol in vegetable oils, the use of rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 as the internal standard for 3-MCPD esters enabled a method limit of quantitation (LOQ) of 0.1 ppm (mg/kg) [1]. The method demonstrated recoveries ranging from 80% to 120% at this 0.1 mg/kg spiking level, with both repeatability and reproducibility (RSD) of less than 10% [1]. This level of performance is facilitated by the deuterated internal standard's ability to correct for analyte losses during the complex sample preparation workflow involving acid-catalyzed transesterification and derivatization with phenylboronic acid [1].

Method LOQ
Method context
0.1 mg/kg in vegetable oils
Supports sensitivity for food contaminant monitoring.
GC-MS/MS with acid-catalyzed transesterification.
Food Contaminant Analysis GC-MS/MS Edible Oils

High Purity and Regulatory-Ready Characterization

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production [1]. A certified purity of ≥98% has been documented for this compound, a level that ensures it does not introduce significant impurities that could compromise the accuracy of trace-level quantification . This high purity and regulatory-ready documentation differentiate it from research-grade or in-house synthesized alternatives that may lack the necessary traceability and consistency for validated analytical procedures.

Certified Purity
Lot attribute
≥98% with characterization data
Supports method validation traceability.
Documentation for method validation environments.
Method Validation Pharmaceutical Analysis Quality Control

Sub-ppb Detection in Human Biomonitoring

In a study analyzing 3-MCPD fatty acid esters in Canadian human milk samples, a stable isotope dilution assay (SIDA) employing 3-monochloropropanediol-d5 dipalmitate (synonymous with rac 1,2-bis-palmitoyl-3-chloropropanediol-d5) as the internal standard achieved a limit of detection (LOD) of 2 ng/g (ppb) for 3-MCPD equivalent [1]. This extreme sensitivity was crucial for quantifying background levels of these contaminants in a low-concentration biological matrix. The use of the deuterated diester standard ensured accurate correction for both sample preparation losses and potential matrix effects during GC-MS analysis following acidic hydrolysis/transesterification [1].

Biol. Matrix LOD
Reported
2 ng/g (ppb) in human milk
Enables trace-level biomonitoring studies.
SIDA with GC-MS after acidic hydrolysis.
Human Biomonitoring Stable Isotope Dilution Assay 3-MCPD Esters

Optimal Procurement Scenarios Based on Differentiated Performance


Regulatory Compliance Testing for 3-MCPD Esters in Edible Oils

Laboratories performing routine monitoring of vegetable oils (e.g., palm, olive, rapeseed) for 3-MCPD esters to meet EU maximum levels must employ an analytical method capable of achieving an LOQ of 0.1 mg/kg or lower. The validated GC-MS/MS method described in the evidence uses rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 to reliably achieve this LOQ with recoveries of 80-120% and precision <10% RSD [1]. Procuring this specific internal standard is therefore a direct prerequisite for generating data that meets the sensitivity and accuracy demands of official control and third-party testing laboratories.

Accurate Quantification of Bound 3-MCPD via Indirect Methods

Any analytical workflow relying on alkaline or acid transesterification to release bound 3-MCPD from its fatty acid esters (the most common approach for total 3-MCPD analysis) must use an esterified internal standard like rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. As demonstrated, substituting with the more readily available free 3-MCPD-d5 introduces a quantifiable positive bias of 7-15% [1]. For laboratories seeking to avoid this systematic error and improve data defensibility—particularly important for peer-reviewed research or commercial trade disputes—this specific compound is a non-negotiable analytical requirement.

Method Validation for ANDA Submissions and ISO 17025 Accreditation

When developing a new quantitative method for lipid chloroesters intended for a regulated environment (e.g., pharmaceutical ANDA filing or ISO/IEC 17025 accredited food testing), the use of a high-purity (≥98%), fully characterized internal standard is essential. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is supplied with the detailed characterization data required for such purposes [1]. Its certified purity and traceable documentation support the demonstration of method accuracy, precision, and robustness, directly reducing the validation burden and mitigating the risk of audit findings related to reference material quality.

Application
Selection Property
Validation Focus
Edible oil 3-MCPD ester monitoring
Method LOQ and recovery in oil matrices
Achievement of monitoring-level sensitivity and accuracy
Indirect 3-MCPD ester analysis
Esterified ISTD for transesterification steps
Minimization of systematic overestimation risk
Method validation for lipid chloroesters
Certified purity and characterization data
Documentation traceability and audit-readiness for accredited testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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